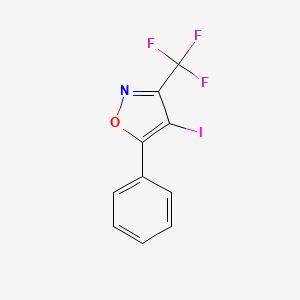
4-Iodo-5-phenyl-3-(trifluoromethyl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-5-phenyl-3-(trifluoromethyl)isoxazole is a synthetic compound belonging to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of iodine, phenyl, and trifluoromethyl groups imparts unique chemical properties to this compound, making it valuable in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-5-phenyl-3-(trifluoromethyl)isoxazole typically involves the cycloaddition reaction of trifluoromethyl nitrile oxide with suitable alkynes. The formation of trifluoromethyl nitrile oxide is critical and must be controlled to ensure the preferential formation of the desired isoxazole product . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) for the (3 + 2) cycloaddition reaction.
Industrial Production Methods
Industrial production methods for this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation. These methods focus on eco-friendly and scalable processes to produce the compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
4-Iodo-5-phenyl-3-(trifluoromethyl)isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cycloaddition Reactions: The isoxazole ring can undergo further cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic anhydride, vinyl azides, and various organometallic compounds. Reaction conditions often involve the use of bases like triethylamine (NEt3) and solvents such as dimethylformamide (DMF) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazoles, while cycloaddition reactions can produce more complex heterocyclic compounds .
Applications De Recherche Scientifique
4-Iodo-5-phenyl-3-(trifluoromethyl)isoxazole has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-Iodo-5-phenyl-3-(trifluoromethyl)isoxazole involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can affect the charge distribution and electrostatic surface of the molecule, influencing its binding to biological targets . The compound’s effects are mediated through its interactions with enzymes, receptors, and other proteins involved in various cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodo-3-methylisoxazol-5-yl)methanol: A synthetic compound with similar structural features but different functional groups.
4-Iodo-3-trifluoromethyl-1H-pyrazole: Another compound with a trifluoromethyl group but a different heterocyclic ring structure.
Uniqueness
4-Iodo-5-phenyl-3-(trifluoromethyl)isoxazole is unique due to the combination of its iodine, phenyl, and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry .
Propriétés
Formule moléculaire |
C10H5F3INO |
|---|---|
Poids moléculaire |
339.05 g/mol |
Nom IUPAC |
4-iodo-5-phenyl-3-(trifluoromethyl)-1,2-oxazole |
InChI |
InChI=1S/C10H5F3INO/c11-10(12,13)9-7(14)8(16-15-9)6-4-2-1-3-5-6/h1-5H |
Clé InChI |
YJXGQTRUEXSSDA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=NO2)C(F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13055722.png)
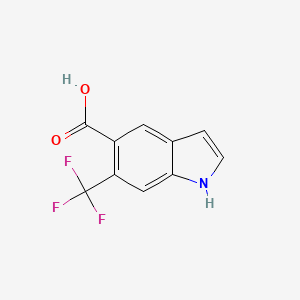
![(1R,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13055730.png)

![N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)imidazo[2,1-F][1,2,4]triazin-4-YL)benzamide](/img/structure/B13055743.png)

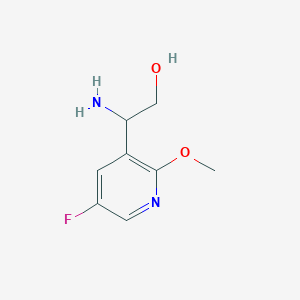
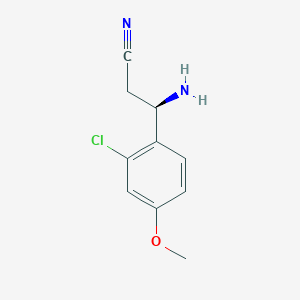
![2-(hydroxyamino)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B13055786.png)
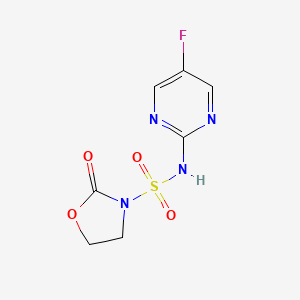
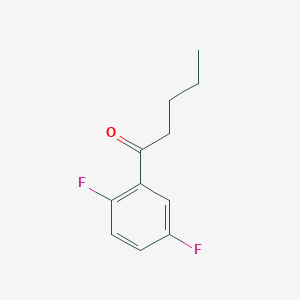
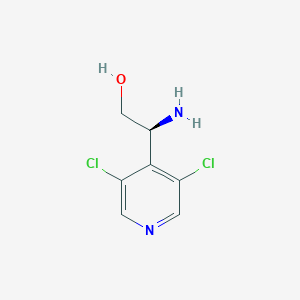
![6-(Pyridin-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B13055811.png)
